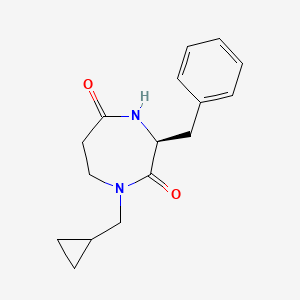![molecular formula C12H20N4O4 B7434707 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid, also known as MOHA, is a synthetic compound that has been widely used in scientific research. This compound has been known to exhibit various biological activities, making it an important tool in the study of biological systems.
Mechanism of Action
The mechanism of action of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is not fully understood. However, it has been shown to inhibit the interaction between two proteins by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting, which can lead to the identification of new therapeutic targets.
Biochemical and Physiological Effects:
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit various biochemical and physiological effects. One of the most important effects is its ability to inhibit the growth of cancer cells. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its ability to inhibit protein-protein interactions. This can lead to the identification of new therapeutic targets. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. However, one of the limitations of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its high cost and limited availability.
Future Directions
There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research. One of the most important directions is the identification of new therapeutic targets for various diseases. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be used in the study of protein-protein interactions, which can lead to the development of new drugs. Furthermore, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be modified to improve its biological activity, making it an even more important tool in scientific research.
Conclusion:
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases. There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research, including the identification of new therapeutic targets and the development of new drugs.
Synthesis Methods
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with 6-bromohexanoyl chloride, followed by the reaction with 3-amino-propanoic acid. This method yields a high purity product that can be used in various scientific research applications.
Scientific Research Applications
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been widely used in scientific research due to its ability to exhibit various biological activities. One of the most important applications of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is in the study of protein-protein interactions. 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been shown to inhibit the interaction between two proteins, which can lead to the identification of new therapeutic targets. Additionally, 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[6-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-9-15-16-12(20-9)14-7-4-2-3-5-10(17)13-8-6-11(18)19/h2-8H2,1H3,(H,13,17)(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKIYFNVTFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)



![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)

![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)
